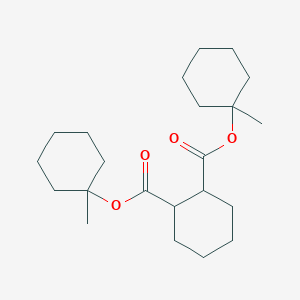
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple cyclohexane rings and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 1-methylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: 1-methylcyclohexanol.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Studied for its potential as a non-phthalate plasticizer, reducing the risk of endocrine disruption.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Mécanisme D'action
The mechanism of action of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate: Another non-phthalate plasticizer with similar applications.
Diisononyl cyclohexane-1,2-dicarboxylate: Used as a plasticizer in sensitive applications such as medical devices and toys.
Uniqueness
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of flexibility and durability. Its use as a non-phthalate plasticizer makes it a safer alternative to traditional phthalate-based plasticizers .
Propriétés
Numéro CAS |
115702-68-6 |
|---|---|
Formule moléculaire |
C22H36O4 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H36O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h17-18H,3-16H2,1-2H3 |
Clé InChI |
NIEGHGYTKWFAEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)OC(=O)C2CCCCC2C(=O)OC3(CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
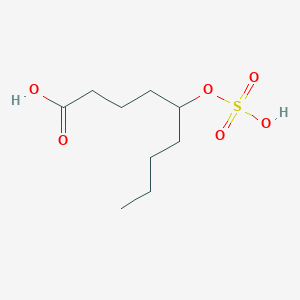
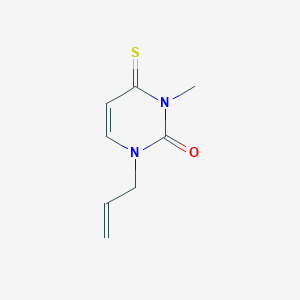
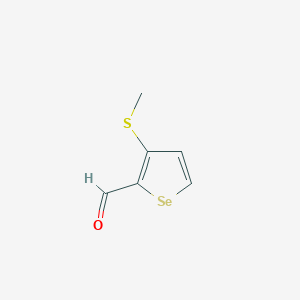
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
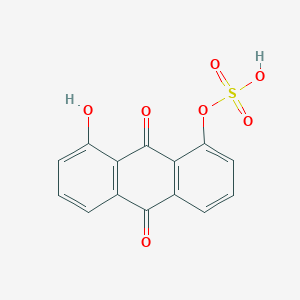
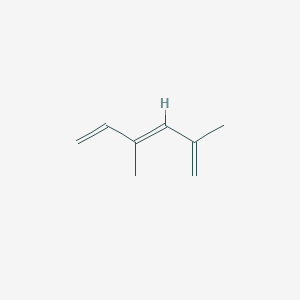
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
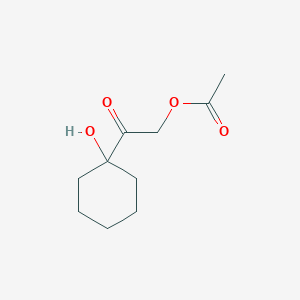
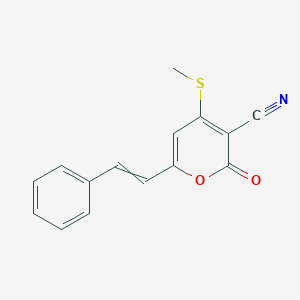
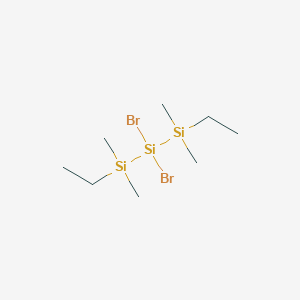
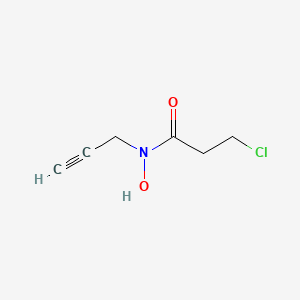
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
